N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
Overview
Description
N’-{[(2,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is an organic compound with the molecular formula C₁₇H₁₇N₃O₅ This compound is characterized by its complex structure, which includes a nitrobenzene ring, a carboximidamide group, and a dimethylphenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(2,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide typically involves multiple steps. One common method includes the following steps:
Preparation of 2,4-dimethylphenoxyacetic acid: This can be achieved by reacting 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the acyl chloride: The 2,4-dimethylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with 3-nitrobenzenecarboximidamide: The acyl chloride is then reacted with 3-nitrobenzenecarboximidamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[(2,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would depend on the nucleophile used in the reaction.
Hydrolysis: The products would be 2,4-dimethylphenoxyacetic acid and 3-nitrobenzenecarboximidamide.
Scientific Research Applications
N’-{[(2,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N’-{[(2,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The nitro group could be involved in redox reactions, while the phenoxyacetyl moiety might interact with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N’-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide
- N’-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
Uniqueness
N’-{[(2,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can result in different physical, chemical, and biological properties compared to its analogs.
Properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(2,4-dimethylphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11-6-7-15(12(2)8-11)24-10-16(21)25-19-17(18)13-4-3-5-14(9-13)20(22)23/h3-9H,10H2,1-2H3,(H2,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRHRPISKSVIPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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